molecular formula C7H6ClNO B041456 1-(2-Chloropyridin-4-yl)ethanone CAS No. 23794-15-2

1-(2-Chloropyridin-4-yl)ethanone

Cat. No. B041456
CAS RN: 23794-15-2
M. Wt: 155.58 g/mol
InChI Key: ZJCGPQZERFBGSM-UHFFFAOYSA-N
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Patent
US05728708

Procedure details

5.0 g (36.5 mmol) of 4-acetyl-pyridine N-oxide and 6.64 ml (73 mmol) of phosphorus oxychloride are stirred in 50 ml of toluene for 2 h at 100°. The reaction mixture is stirred at 50° into 500 ml of 10N sodium hydroxide solution, extracted with ethyl acetate and treated with Tonsil (Fluka; bentonite--colloidal aqueous aluminium silicate). Concentration and crystallisation (diethyl ether/n-hexane) give 4-acetyl-2-chloro-pyridine;
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.64 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][N+:7]([O-])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].P(Cl)(Cl)([Cl:13])=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([Cl:13])[CH:5]=1)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C1=CC=[N+](C=C1)[O-]
Name
Quantity
6.64 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
treated with Tonsil (Fluka; bentonite--colloidal aqueous aluminium silicate)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and crystallisation (diethyl ether/n-hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC(=NC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.